3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other complex organic molecules
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde can be compared with other similar compounds such as:
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-4-5-13(2)17(8-12)20-11-15-9-14(10-18)6-7-16(15)19-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJICQGUHGTYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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